molecular formula C27H31N3O4 B11398943 3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11398943
M. Wt: 461.6 g/mol
InChI Key: MWMBGGLFVPHGLH-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyrrolo[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the hydroxyphenyl, oxolan-2-ylmethyl, and pentyloxyphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The pyrrolo[3,4-c]pyrazole core is known for its biological activity, and modifications to the compound could lead to new drugs with therapeutic benefits.

Medicine

In medicine, derivatives of this compound could be explored for their potential to treat various diseases. The compound’s structure allows for interactions with biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-HYDROXYPHENYL)-5-METHYL-4-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 3-(2-HYDROXYPHENYL)-5-[(OXOLAN-2-YL)METHYL]-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific functional groups and their arrangement. The combination of hydroxyphenyl, oxolan-2-ylmethyl, and pentyloxyphenyl groups provides unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(oxolan-2-ylmethyl)-4-(3-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H31N3O4/c1-2-3-6-14-33-19-10-7-9-18(16-19)26-23-24(21-12-4-5-13-22(21)31)28-29-25(23)27(32)30(26)17-20-11-8-15-34-20/h4-5,7,9-10,12-13,16,20,26,31H,2-3,6,8,11,14-15,17H2,1H3,(H,28,29)

InChI Key

MWMBGGLFVPHGLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4CCCO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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